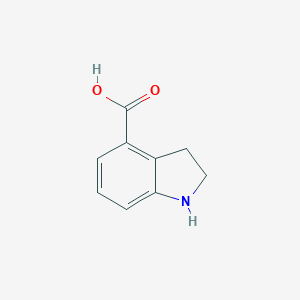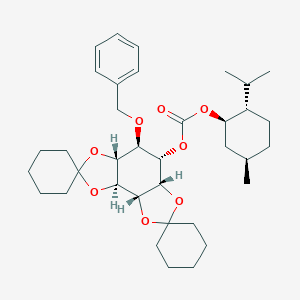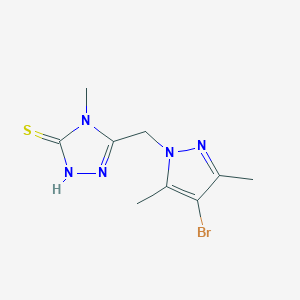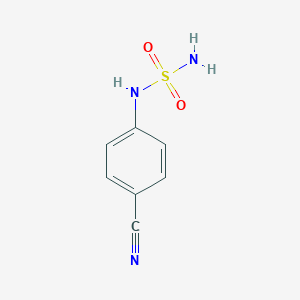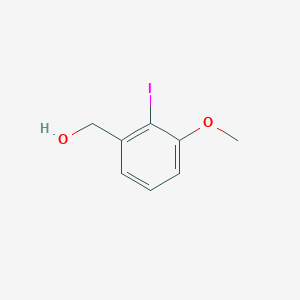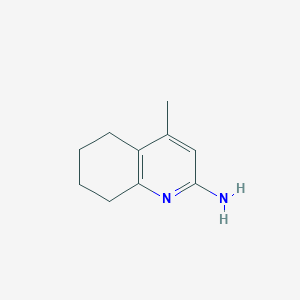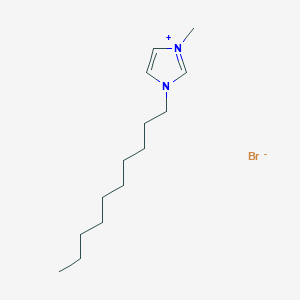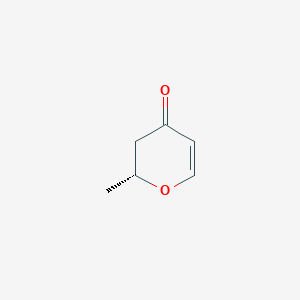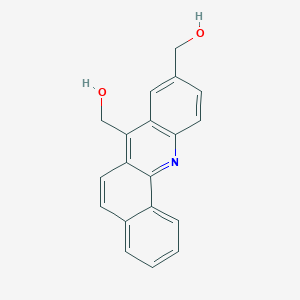
7,9-Bis(hydroxymethyl)benz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the acridine family. It was first synthesized in 1968 by researchers at the University of California, Berkeley. BHBA has been studied extensively for its potential applications in scientific research, particularly in the fields of DNA intercalation and cancer therapy.
Mecanismo De Acción
7,9-Bis(hydroxymethyl)benz(c)acridine intercalates into the DNA double helix, causing structural changes that can lead to cell death. It has also been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. This dual mechanism of action makes 7,9-Bis(hydroxymethyl)benz(c)acridine a potent anticancer agent.
Biochemical and Physiological Effects:
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7,9-Bis(hydroxymethyl)benz(c)acridine is its high affinity for DNA, which makes it a useful tool for studying DNA intercalation. Its potential as an anticancer agent also makes it a promising candidate for cancer research. However, 7,9-Bis(hydroxymethyl)benz(c)acridine can be toxic to normal cells at high concentrations, which limits its use in some experiments.
Direcciones Futuras
There are many potential directions for future research on 7,9-Bis(hydroxymethyl)benz(c)acridine. One area of interest is the development of 7,9-Bis(hydroxymethyl)benz(c)acridine-based drugs for cancer therapy. Researchers are also exploring the use of 7,9-Bis(hydroxymethyl)benz(c)acridine in combination with other anticancer agents to enhance its efficacy. Additionally, 7,9-Bis(hydroxymethyl)benz(c)acridine may have applications in other areas of research, such as DNA sequencing and gene therapy.
In conclusion, 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising compound with a wide range of potential applications in scientific research. Its strong affinity for DNA and dual mechanism of action make it a potent anticancer agent. Further research is needed to fully understand its potential and limitations, but 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising candidate for future studies.
Métodos De Síntesis
The synthesis of 7,9-Bis(hydroxymethyl)benz(c)acridine involves the reaction of benz[c]acridine with formaldehyde and sodium borohydride. The resulting compound is then hydrolyzed to yield 7,9-Bis(hydroxymethyl)benz(c)acridine. The process has been optimized to produce high yields of 7,9-Bis(hydroxymethyl)benz(c)acridine with high purity.
Aplicaciones Científicas De Investigación
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to have a strong affinity for DNA, and it has been used extensively in DNA intercalation studies. It has also been studied for its potential as an anticancer agent. 7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for cancer therapy.
Propiedades
Número CAS |
160543-04-4 |
|---|---|
Nombre del producto |
7,9-Bis(hydroxymethyl)benz(c)acridine |
Fórmula molecular |
C19H15NO2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
[7-(hydroxymethyl)naphtho[1,2-b]quinolin-9-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-8-18-16(9-12)17(11-22)15-7-6-13-3-1-2-4-14(13)19(15)20-18/h1-9,21-22H,10-11H2 |
Clave InChI |
TYYRHOGUEROKSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
Otros números CAS |
160543-04-4 |
Sinónimos |
7,9-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





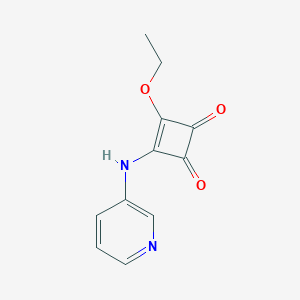
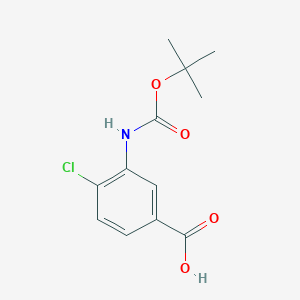
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
